9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
Molecular Formula |
C19H22N4O2S2 |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
(5Z)-5-[[9-methyl-4-oxo-2-(propylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H22N4O2S2/c1-4-8-20-15-13(11-14-18(25)23(9-5-2)19(26)27-14)17(24)22-10-6-7-12(3)16(22)21-15/h6-7,10-11,20H,4-5,8-9H2,1-3H3/b14-11- |
InChI Key |
JOXZQDJMSVXRRT-KAMYIIQDSA-N |
Isomeric SMILES |
CCCNC1=C(C(=O)N2C=CC=C(C2=N1)C)/C=C\3/C(=O)N(C(=S)S3)CCC |
Canonical SMILES |
CCCNC1=C(C(=O)N2C=CC=C(C2=N1)C)C=C3C(=O)N(C(=S)S3)CCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrido[1,2-a]pyrimidin-4-one core, followed by the introduction of the thiazolidin-5-ylidene moiety and the propylamino group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with adjustments to ensure cost-effectiveness and efficiency. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of pyrido-pyrimidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate effective inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values for some derivatives are comparable to established antibiotics, suggesting their potential as alternative antimicrobial agents .
Case Study:
A study published in Molecules highlighted the synthesis of novel pyrido-pyrimidine derivatives and their antimicrobial testing against strains such as Staphylococcus aureus and Salmonella typhi. Certain compounds exhibited MIC values that rivaled those of traditional antibiotics, indicating strong antibacterial potential .
Anticancer Activity
The anticancer properties of this compound type are also noteworthy. Structural modifications in pyrido-pyrimidine derivatives have been linked to enhanced cytotoxic effects against various cancer cell lines.
Case Study:
In a study investigating the anticancer efficacy of synthesized thiazolo[3,2-a]pyrimidine derivatives, it was found that several compounds displayed moderate to high activity against cancer cell lines such as HeLa and MCF-7. The presence of specific substituents on the pyrimidine ring was correlated with increased cytotoxicity .
Antioxidant Activity
Antioxidant activity is another critical application area for this compound. The ability to scavenge free radicals can be attributed to the presence of thiazolidinone structures which enhance electron donation capabilities.
Research Findings:
A comprehensive study evaluated the antioxidant potential of various thiazolidine derivatives, including those similar to 9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-yidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one. Results indicated a significant reduction in oxidative stress markers in treated cells compared to controls .
Safety and Toxicity
While exploring the applications of this compound, it is crucial to consider safety profiles. The compound has been classified under GHS (Globally Harmonized System) as causing skin and eye irritation and may pose respiratory risks upon exposure . Therefore, proper handling and safety measures are essential during research and application.
Mechanism of Action
The mechanism of action of 9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound belongs to a broader class of pyrido[1,2-a]pyrimidin-4-one derivatives. Below is a comparative analysis with structurally related compounds from the literature and patents:
Functional Implications
Thiazolidinone Modifications: The 2-thioxo group in the target compound and analogues (e.g., ) is critical for redox activity and metal chelation, which may influence antimicrobial or anticancer properties . Lengthening the alkyl chain (e.g., pentyl in vs.
Position 2 Substitutions: Amino vs. Aromatic Groups: The target’s propylamino group offers better solubility compared to phenoxy () or indazolyl () substituents. However, aromatic groups may improve π-π stacking interactions with protein targets . Piperazinyl Derivatives (): Introduce basic nitrogen atoms, improving pharmacokinetic profiles (e.g., blood-brain barrier penetration) but increasing synthetic complexity .
Stereochemical Considerations: The Z-configuration in the target compound and ensures proper spatial orientation of the thiazolidinone moiety, which is crucial for binding to planar active sites (e.g., kinase ATP pockets) .
Biological Activity
The compound 9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has attracted attention for its potential biological activities. This article explores its biological activity, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 437.54 g/mol. The compound features a thiazolidine ring, a pyrido-pyrimidine moiety, and various functional groups that contribute to its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazolidinones exhibit significant antimicrobial properties. For example, the compound has shown effectiveness against various Gram-positive and Gram-negative bacteria. In a comparative study, compounds with similar structures were found to exceed the efficacy of standard antibiotics like ampicillin and streptomycin by substantial margins .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (mg/mL) | MBC (mg/mL) | Activity Level |
|---|---|---|---|
| Compound A | 0.004 | 0.008 | Excellent |
| Compound B | 0.020 | 0.040 | Good |
| Compound C | 0.030 | 0.060 | Moderate |
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties using assays such as DPPH radical scavenging and reducing power tests. Results indicated that it possesses moderate antioxidant activity, which may contribute to its overall therapeutic potential .
Enzyme Inhibition
Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has shown selective inhibition against butyrylcholinesterase (BChE), with an IC50 value comparable to known inhibitors . This suggests potential applications in treating neurodegenerative diseases.
Study on Antimicrobial Efficacy
A study published in PubMed Central evaluated the antimicrobial efficacy of thiazolidinone derivatives similar to our compound. The study reported that the most effective derivative exhibited an MIC of 0.004 mg/mL against Enterobacter cloacae and demonstrated broad-spectrum antifungal activity .
Structural Analysis and Molecular Docking
Molecular docking studies have been conducted to understand the interaction between the compound and bacterial enzymes. These studies revealed critical binding interactions that correlate with the observed antimicrobial activity, providing insights into how modifications to the structure could enhance efficacy .
Q & A
Q. Analytical Techniques :
- NMR Spectroscopy : 1H/13C NMR to verify substituent positions and stereochemistry.
- Mass Spectrometry : High-resolution LC-MS for molecular weight confirmation.
- Chromatography : HPLC with UV detection (e.g., at 254 nm) to assess purity (>95% typically required for biological assays) .
Note : X-ray crystallography is recommended for absolute configuration determination if single crystals are obtained.
Advanced: How can synthesis yield and purity be optimized?
Q. Key Strategies :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to improve condensation efficiency.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Temperature Control : Higher temperatures (80–100°C) during cyclization steps improve reaction rates but may require inert atmospheres to prevent decomposition .
Example : In similar thiazolidinone syntheses, adjusting reaction time from 6 to 8 hours increased yields from 50% to 75% .
Basic: What biological activities are associated with this compound’s structural class?
Thiazolidinone derivatives exhibit:
- Anticancer Activity : Inhibition of kinases (e.g., EGFR) via competitive binding to ATP pockets.
- Antimicrobial Effects : Disruption of bacterial cell wall synthesis.
Assay Recommendations : - Use MTT assays for cytotoxicity screening (IC₅₀ values).
- Employ kinase inhibition assays with recombinant proteins for mechanistic studies .
Advanced: How to resolve contradictions in biological assay data?
Q. Common Issues and Solutions :
- Impurity Interference : Repurify the compound via column chromatography and re-test.
- Orthogonal Assays : Validate results using complementary methods (e.g., fluorescence polarization alongside radiometric assays).
- Dose-Response Consistency : Ensure linearity across multiple concentrations to rule out false positives .
Advanced: What computational methods predict this compound’s bioactivity?
Q. Methodology :
Molecular Docking : Use AutoDock Vina to model interactions with targets like VEGFR-2.
QSAR Modeling : Correlate substituent properties (e.g., logP, polar surface area) with activity data.
MD Simulations : Validate binding stability over 100-ns trajectories .
Basic: How to address solubility challenges for in vitro assays?
Q. Strategies :
- Solvent Systems : Test DMSO-water mixtures (≤0.1% DMSO to avoid cytotoxicity).
- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) to improve aqueous solubility.
- Nanoparticle Formulation : Use liposomal encapsulation for sustained release .
Advanced: How to design structure-activity relationship (SAR) studies?
Q. Approach :
Substituent Variation : Synthesize analogs with modified alkyl chains (e.g., ethyl instead of propyl on the thiazolidinone).
Bioactivity Profiling : Compare IC₅₀ values across analogs to identify critical functional groups.
Crystallography : Resolve co-crystal structures with target proteins to guide rational design .
Advanced: How to evaluate compound stability under experimental conditions?
Q. Protocol :
- Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC.
- Photostability : Expose to UV light (ICH Q1B guidelines) to assess light sensitivity.
- pH Stability : Test solubility and integrity in buffers (pH 1.2–7.4) simulating physiological conditions .
Basic: What analytical techniques beyond NMR are critical for characterization?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
